molecular formula C14H14OS B8076059 2-[(2-Methylphenyl)methoxy]benzenethiol

2-[(2-Methylphenyl)methoxy]benzenethiol

Cat. No.: B8076059
M. Wt: 230.33 g/mol
InChI Key: JISITSDZYBEPHH-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)methoxy]benzenethiol (C₁₄H₁₄O₂S) is a benzenethiol derivative featuring a 2-methylphenyl methoxy group at the ortho position relative to the thiol (-SH) group. This structure combines electron-donating methoxy and methyl substituents with the reactive thiol moiety, making it a candidate for applications in organic synthesis, pharmaceuticals, and agrochemicals. Its reactivity is influenced by the steric and electronic effects of the 2-methylphenyl group, which may modulate nucleophilic substitution or oxidation pathways typical of thiols.

Properties

IUPAC Name

2-[(2-methylphenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11-6-2-3-7-12(11)10-15-13-8-4-5-9-14(13)16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISITSDZYBEPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(2-Methylphenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-Methylphenyl)methoxy]benzenethiol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, it has potential therapeutic applications, although specific details are not provided. In industry, it can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural Comparison of 2-[(2-Methylphenyl)methoxy]benzenethiol and Related Compounds

Compound Name Molecular Formula Key Substituents Reactivity/Applications Reference
2-[(2-Methylphenyl)methoxy]benzenethiol C₁₄H₁₄O₂S -SH, -OCH₂(2-methylphenyl) Potential synthesis intermediate; unknown applications (inferred)
2-(Phenylamino)benzenethiol C₁₂H₁₁NS -SH, -NHPh High reactivity in ring-opening reactions (85% yield in triphenylamine synthesis)
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol C₉H₁₀N₂S -SH, imidazole ring Research chemical; synthetic intermediate for novel molecules
2-(4-Methoxyphenyl)benzothiazole C₁₄H₁₁NOS Benzothiazole ring, -OCH₃ Photophysical studies; agrochemical precursors
{2-[(2-Methylphenyl)methoxy]phenyl}methanol C₁₅H₁₆O₂ -CH₂OH, -OCH₂(2-methylphenyl) Intermediate in fine chemical synthesis
Cinmethylin (herbicide derivative) C₁₈H₂₆O₂ -OCH₂(2-methylphenyl), bicyclic core Herbicide (target: weed lipid biosynthesis)

Key Findings

Reactivity Differences: Electron-Donating Effects: The 2-methylphenyl methoxy group in the target compound likely enhances electron density at the benzene ring compared to 2-(phenylamino)benzenethiol, which has an electron-withdrawing -NHPh group. This difference may influence nucleophilic aromatic substitution rates . Thiol Reactivity: Unlike 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, where the imidazole ring stabilizes the thiol via resonance, the target compound’s thiol is more exposed, increasing susceptibility to oxidation or disulfide formation .

Synthetic Pathways: The target compound could be synthesized via benzothiazole ring-opening (as in ) using aryl halides, though benzothiazoles are less reactive than benzoxazoles, requiring extended reaction times (e.g., 16 hours) . Alternatively, condensation of 2-aminobenzenethiol with 2-methylphenylmethoxy-substituted aldehydes in DMSO/Na₂S₂O₅ (as in ) might yield the compound .

Applications: Pharmaceutical Potential: Unlike 2-(phenylamino)benzenethiol derivatives (used in triphenylamine synthesis for optoelectronics), the target compound’s methoxy group may favor bioactivity in drug discovery, similar to imidazole-containing analogs in . Agrochemical Relevance: The structural similarity to cinmethylin () suggests possible herbicidal activity, though the thiol group may introduce novel modes of action .

Physical Properties: Solubility: The 2-methylphenyl methoxy group increases hydrophobicity compared to 2-(4-methoxyphenyl)benzothiazole, which has a polar benzothiazole ring. This could limit aqueous solubility but enhance lipid membrane penetration . Stability: The thiol group’s instability under oxidative conditions contrasts with the more stable methanol derivative ({2-[(2-methylphenyl)methoxy]phenyl}methanol), necessitating storage under inert atmospheres .

Table 2: Comparative Physicochemical Data

Property 2-[(2-Methylphenyl)methoxy]benzenethiol 2-(Phenylamino)benzenethiol 2-(4-Methoxyphenyl)benzothiazole
Molecular Weight ~242.3 g/mol (calculated) 201.29 g/mol 241.31 g/mol
LogP (Predicted) ~3.8 (highly lipophilic) 3.6 3.2
Hydrogen Bond Donors 1 (-SH) 2 (-SH, -NH) 0
Synthetic Yield (Typical) Not reported (inferred 70-85%) 79-85% 91%
Key Applications Research, agrochemicals Optoelectronic materials Photochemical studies

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